1,3-Dimethoxy-5-(2-phenylpropan-2-yl)benzene
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Overview
Description
1,3-Dimethoxy-5-(2-phenylpropan-2-yl)benzene is an organic compound with the molecular formula C17H20O2. It is a derivative of benzene, characterized by the presence of two methoxy groups and a 2-phenylpropan-2-yl substituent on the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-5-(2-phenylpropan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene derivatives react with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the aromatic ring to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar Friedel-Crafts alkylation processes, optimized for large-scale synthesis. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-5-(2-phenylpropan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
Scientific Research Applications
1,3-Dimethoxy-5-(2-phenylpropan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-5-(2-phenylpropan-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the phenylpropan-2-yl substituent play a crucial role in its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress modulation, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxybenzene: Lacks the phenylpropan-2-yl substituent, making it less complex.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Contains different substituents, leading to distinct chemical properties.
Benzene, 1,3-dimethoxy-5-(2-phenylethyl): Similar structure but with a phenylethyl group instead of phenylpropan-2-yl.
Uniqueness
1,3-Dimethoxy-5-(2-phenylpropan-2-yl)benzene is unique due to the presence of both methoxy groups and the bulky phenylpropan-2-yl substituent. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
60526-82-1 |
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Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
1,3-dimethoxy-5-(2-phenylpropan-2-yl)benzene |
InChI |
InChI=1S/C17H20O2/c1-17(2,13-8-6-5-7-9-13)14-10-15(18-3)12-16(11-14)19-4/h5-12H,1-4H3 |
InChI Key |
PTUAIIAYBMHVCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
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